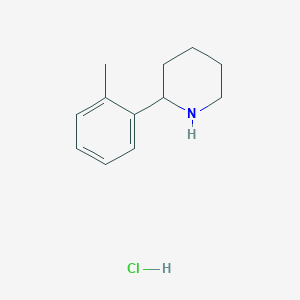

2-(2-Methylphenyl)piperidinhydrochlorid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(2-Methylphenyl)piperidine hydrochloride is a chemical compound with the molecular formula C12H18ClN. It is a derivative of piperidine, where the piperidine ring is substituted with a 2-methylphenyl group. This compound is commonly used in biochemical research, particularly in the field of proteomics .

Wissenschaftliche Forschungsanwendungen

2-(2-Methylphenyl)piperidine hydrochloride has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

Biology: It serves as a biochemical tool in proteomics research.

Medicine: It is investigated for its potential therapeutic properties.

Industry: It is used in the production of pharmaceuticals and other fine chemicals.

Biochemische Analyse

Biochemical Properties

2-(2-Methylphenyl)piperidine hydrochloride plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. It has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds . The compound’s interaction with these enzymes can lead to either inhibition or activation, depending on the specific enzyme and the context of the reaction. Additionally, 2-(2-Methylphenyl)piperidine hydrochloride has been shown to bind to certain receptor proteins, influencing their activity and downstream signaling pathways .

Cellular Effects

The effects of 2-(2-Methylphenyl)piperidine hydrochloride on various cell types and cellular processes are profound. It has been found to influence cell signaling pathways, particularly those involving G-protein coupled receptors (GPCRs) and ion channels . This compound can modulate gene expression by affecting transcription factors and other regulatory proteins. Furthermore, 2-(2-Methylphenyl)piperidine hydrochloride impacts cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in metabolite levels and energy production .

Molecular Mechanism

At the molecular level, 2-(2-Methylphenyl)piperidine hydrochloride exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their conformation and activity . This binding can result in either inhibition or activation of the target molecule, depending on the context. For example, the compound may inhibit the activity of certain enzymes by occupying their active sites, preventing substrate binding and subsequent catalysis . Additionally, 2-(2-Methylphenyl)piperidine hydrochloride can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcription of specific genes .

Temporal Effects in Laboratory Settings

The effects of 2-(2-Methylphenyl)piperidine hydrochloride can change over time in laboratory settings. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 2-(2-Methylphenyl)piperidine hydrochloride is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound in in vitro and in vivo studies has revealed potential changes in cellular function, including alterations in cell signaling pathways and metabolic processes .

Dosage Effects in Animal Models

The effects of 2-(2-Methylphenyl)piperidine hydrochloride vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulation of cell signaling pathways and enhancement of metabolic processes . At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal physiological functions . Threshold effects have been observed, where the compound’s impact on cellular function changes significantly at specific dosage levels .

Metabolic Pathways

2-(2-Methylphenyl)piperidine hydrochloride is involved in various metabolic pathways, primarily through its interaction with cytochrome P450 enzymes . These enzymes catalyze the oxidation of the compound, leading to the formation of metabolites that can be further processed by phase II metabolic reactions, such as conjugation with glucuronic acid or glutathione . The compound’s metabolism can influence metabolic flux and alter the levels of specific metabolites, impacting overall cellular metabolism .

Transport and Distribution

The transport and distribution of 2-(2-Methylphenyl)piperidine hydrochloride within cells and tissues are mediated by specific transporters and binding proteins . These molecules facilitate the compound’s movement across cellular membranes and its localization within specific cellular compartments . The compound’s distribution can affect its efficacy and toxicity, as its accumulation in certain tissues may lead to localized effects .

Subcellular Localization

2-(2-Methylphenyl)piperidine hydrochloride exhibits specific subcellular localization patterns that influence its activity and function . The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . Its localization within these subcellular structures can affect its interactions with biomolecules and its overall impact on cellular processes .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methylphenyl)piperidine hydrochloride typically involves the cyclization of 2-substituted 8-nonen-4-amines via intramolecular hydroamination reactions. This process is catalyzed by complex Cp*2NdCH(TMS)2, which ensures high selectivity for the formation of the desired piperidine derivative . Another method involves the use of phenylsilane, which promotes the formation and reduction of imine, initiates cyclization, and reduces the piperidinone intermediate with an iron complex as a catalyst .

Industrial Production Methods

In industrial settings, the production of 2-(2-Methylphenyl)piperidine hydrochloride often involves large-scale cyclization reactions under controlled conditions to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction parameters is crucial for efficient production.

Analyse Chemischer Reaktionen

Types of Reactions

2-(2-Methylphenyl)piperidine hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding piperidinones.

Reduction: Reduction reactions can convert it back to its parent amine.

Substitution: It can undergo nucleophilic substitution reactions, where the piperidine ring is substituted with different functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are commonly used under basic conditions.

Major Products Formed

Oxidation: Piperidinones

Reduction: Parent amines

Substitution: Various substituted piperidines

Wirkmechanismus

The mechanism of action of 2-(2-Methylphenyl)piperidine hydrochloride involves its interaction with specific molecular targets and pathways. It is known to modulate neurotransmission by affecting neurotransmitter receptors and transporters. This modulation can lead to various physiological effects, including changes in cognitive function and behavior .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 2-(2-Methylphenyl)piperidine

- 2-(2-Methylphenyl)piperidine hydrobromide

- 2-(2-Methylphenyl)piperidine sulfate

Uniqueness

2-(2-Methylphenyl)piperidine hydrochloride is unique due to its specific substitution pattern and the presence of the hydrochloride salt, which enhances its solubility and stability. Compared to other similar compounds, it exhibits distinct chemical reactivity and biological activity, making it valuable in various research applications .

Biologische Aktivität

2-(2-Methylphenyl)piperidine hydrochloride, with the molecular formula C12H18ClN, is a piperidine derivative that has garnered attention in biochemical research due to its diverse biological activities. This compound is primarily utilized in proteomics and medicinal chemistry, where it serves as a crucial intermediate in synthesizing various organic molecules.

Chemical Structure and Stability

The compound features a piperidine ring substituted with a 2-methylphenyl group, enhancing its solubility and stability compared to similar compounds. Its hydrochloride form further increases its aqueous solubility, making it suitable for various biological assays.

Biochemical Interactions

2-(2-Methylphenyl)piperidine hydrochloride interacts with several key biomolecules:

- Cytochrome P450 Enzymes : This compound significantly affects drug metabolism by interacting with cytochrome P450 enzymes, which are vital for the biotransformation of numerous pharmaceuticals.

- G-Protein Coupled Receptors (GPCRs) : It modulates signaling pathways involving GPCRs, which play critical roles in cellular communication and response mechanisms.

- Ion Channels : The compound also influences ion channel activity, impacting neuronal excitability and neurotransmission.

Biological Activities

Cellular Effects

Research indicates that 2-(2-Methylphenyl)piperidine hydrochloride can alter cell signaling pathways and affect cellular processes such as proliferation, apoptosis, and differentiation. In vitro studies have demonstrated its potential to enhance metabolic processes at lower doses while exhibiting cytotoxic effects at higher concentrations.

Dosage-Dependent Effects

The compound's biological effects vary significantly with dosage:

- Low Doses : At lower concentrations, it may promote beneficial cellular activities, such as enhanced metabolic rates and improved signaling through GPCRs.

- High Doses : Increased concentrations can lead to cytotoxicity and adverse effects on cell viability in various mammalian cell lines.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Enzyme Interaction | Modulation of Cytochrome P450 | |

| GPCR Modulation | Altered signaling pathways | |

| Cytotoxicity | Dose-dependent effects on cell lines | |

| Metabolic Enhancement | Increased metabolic activity |

Case Studies

Several studies have explored the biological activity of 2-(2-Methylphenyl)piperidine hydrochloride:

- Study on Neurotransmission : A study demonstrated that this compound could modulate neurotransmitter release in neuronal cultures, suggesting potential applications in neuropharmacology.

- Cytotoxicity Assays : In assays involving human cancer cell lines (e.g., HeLa and MDA-MB-231), the compound exhibited selective cytotoxicity, indicating its potential as an anticancer agent. The IC50 values varied significantly depending on the cell line tested, highlighting its selective action against cancerous cells compared to non-cancerous cells .

Future Directions

Ongoing research aims to further elucidate the specific mechanisms by which 2-(2-Methylphenyl)piperidine hydrochloride exerts its biological effects. Future studies will focus on:

- Structure-Activity Relationship (SAR) : Understanding how structural modifications influence biological activity.

- In Vivo Studies : Evaluating the pharmacokinetics and therapeutic potential in animal models.

- Potential Therapeutic Applications : Investigating its role as a candidate for treating neurological disorders or cancers due to its modulation of critical biological pathways .

Eigenschaften

IUPAC Name |

2-(2-methylphenyl)piperidine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N.ClH/c1-10-6-2-3-7-11(10)12-8-4-5-9-13-12;/h2-3,6-7,12-13H,4-5,8-9H2,1H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBPXEMVLSQEFSU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2CCCCN2.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18ClN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.73 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.